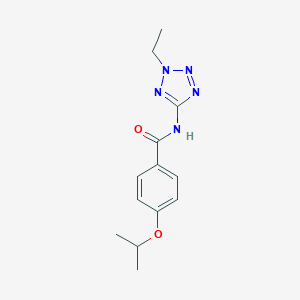
N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide, also known as AZD8931, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for cancer. This compound belongs to the family of EGFR (epidermal growth factor receptor) inhibitors, which are widely used in cancer therapy.
Mecanismo De Acción
The mechanism of action of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide involves the inhibition of EGFR and HER2 tyrosine kinase activity, which leads to the inhibition of downstream signaling pathways. This results in the inhibition of cell proliferation and induction of apoptosis (programmed cell death) in cancer cells. N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been shown to be more potent than other EGFR inhibitors, such as gefitinib and erlotinib, in preclinical studies.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit angiogenesis (the formation of new blood vessels) and to enhance the immune response against cancer cells. In addition, N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide for lab experiments is its high potency and selectivity for EGFR and HER2. This allows for the study of specific signaling pathways and their role in cancer progression. In addition, the compound has good oral bioavailability, which makes it suitable for in vivo studies. However, one limitation of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide is its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments.
Direcciones Futuras
There are several future directions for the development of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide as a cancer therapy. One direction is the combination of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide with other targeted therapies or chemotherapy agents to enhance its anti-cancer activity. Another direction is the development of biomarkers to identify patients who are most likely to benefit from N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide therapy. Finally, the development of more soluble analogs of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide could improve its suitability for in vitro experiments.
Métodos De Síntesis
The synthesis of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide involves a series of chemical reactions that start with the preparation of 2-ethyl-5-nitro-1H-tetrazole, followed by the reduction of the nitro group to an amino group, and then coupling with 4-(propan-2-yloxy)benzoic acid to form the final product. The synthesis of N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been described in detail in a patent application by AstraZeneca (WO2012081358A1).
Aplicaciones Científicas De Investigación
N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been extensively studied in preclinical models of cancer, including breast, lung, and head and neck cancers. The compound has shown potent inhibitory activity against EGFR and HER2 (human epidermal growth factor receptor 2), two important targets in cancer therapy. In addition, N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide has been shown to inhibit the activation of downstream signaling pathways, such as AKT and ERK, which are involved in cell proliferation and survival.
Propiedades
Nombre del producto |
N-(2-ethyl-2H-tetrazol-5-yl)-4-(propan-2-yloxy)benzamide |
|---|---|
Fórmula molecular |
C13H17N5O2 |
Peso molecular |
275.31 g/mol |
Nombre IUPAC |
N-(2-ethyltetrazol-5-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C13H17N5O2/c1-4-18-16-13(15-17-18)14-12(19)10-5-7-11(8-6-10)20-9(2)3/h5-9H,4H2,1-3H3,(H,14,16,19) |
Clave InChI |
LOBDSSUJCWXCSZ-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OC(C)C |
SMILES canónico |
CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-methylbenzamide](/img/structure/B239678.png)







![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B239693.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B239703.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239704.png)